1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group at the second position, a methyl group at the fifth position, and an aldehyde group at the fourth position of the pyrazole ring
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product .
Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. For instance, a high-pressure kettle can be used to carry out the reaction under controlled temperature and pressure conditions, followed by filtration and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like toluene or xylene, catalysts such as palladium or rhodium complexes, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders and inflammatory diseases.
Material Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding properties
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can alter the conformation of the target protein, leading to inhibition of its biological activity. The molecular pathways involved may include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a different substitution pattern, leading to variations in chemical reactivity and biological activity.
1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde: The presence of a chlorine atom instead of fluorine can significantly alter the compound’s electronic properties and reactivity.
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde:
Properties
Molecular Formula |
C11H9FN2O |
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Molecular Weight |
204.20 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-5-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-8-9(7-15)6-13-14(8)11-5-3-2-4-10(11)12/h2-7H,1H3 |
InChI Key |
NWCACSGIBNTRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)C=O |
Origin of Product |
United States |
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